(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone: is a complex organic compound that features a combination of fluorine, nitrogen, sulfur, and oxygen atoms within its molecular structure[_{{{CITATION{{{1{(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzob .... This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties[{{{CITATION{{{_2{Thiazoles: having diverse biological activities](https://link.springer.com/article/10.1007/s00044-011-9685-2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]thiazole and benzo[b]thiophene cores. These cores are then functionalized with appropriate substituents, such as fluorine and nitro groups, followed by the formation of the piperazine ring[_{{{CITATION{{{_1{(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzob .... The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize waste, often involving continuous flow chemistry techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group on the benzo[b]thiophene ring can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can also be reduced to an amine group, leading to the formation of different amine derivatives.
Substitution: : The fluorine atom on the benzo[d]thiazole ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate derivatives.
Reduction: : Amine derivatives.
Substitution: : Alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: : Investigated for its potential use in developing new therapeutic agents.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the nitro group and the fluorine atom may play a crucial role in its biological activity, potentially affecting enzyme function or cellular signaling pathways.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other thiazole and thiophene derivatives, which may have similar biological activities but differ in their chemical structure and substituents. Examples of similar compounds include:
Thiazole derivatives: : Known for their diverse biological activities.
Thiophene derivatives: : Often used in pharmaceuticals and materials science.
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S2/c21-13-1-3-15-17(11-13)30-20(22-15)24-7-5-23(6-8-24)19(26)18-10-12-9-14(25(27)28)2-4-16(12)29-18/h1-4,9-11H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRALAUXFVWDRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.